molecular formula C16H13ClN2O2S B2828200 (E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 2-(thiophen-2-yl)acetate CAS No. 477887-53-9

(E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 2-(thiophen-2-yl)acetate

Cat. No.: B2828200
CAS No.: 477887-53-9
M. Wt: 332.8
InChI Key: DSRLRCCCELVPFO-VCHYOVAHSA-N
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Description

(E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 2-(thiophen-2-yl)acetate is a synthetic indole-thiophene hybrid compound of significant interest in medicinal chemistry and oncology research. Indole derivatives are recognized as privileged scaffolds in drug discovery due to their broad and potent biological activities, which include anticancer, anti-inflammatory, and antiviral properties . The structural fusion of an indole core, a prevalent motif in many natural products and pharmaceuticals, with a thiophene ring, enhances the molecule's potential for diverse biological interactions . The specific presence of both indole and thiophene heterocycles in a single molecular framework is a strategy employed to develop novel bioactive agents, particularly against challenging targets like colorectal carcinoma . While the precise mechanism of action for this specific compound is an area of active investigation, related indole-thiophene analogues have demonstrated potent anticancer effects by inducing cell cycle arrest at the S and G2/M phases in human tumor cell lines, such as HCT-116 (colon cancer) . This suggests a potential mechanism involving interference with DNA synthesis and cell division, similar to the action of certain S-phase-dependent chemotherapeutic agents. The compound's (E)-methylideneamino acetate linker may contribute to its pharmacodynamic profile and is a key feature for structure-activity relationship (SAR) studies. This product is intended for research purposes to further elucidate its mechanism of action, optimize its structure for enhanced potency and selectivity, and evaluate its efficacy in various biological models. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 2-thiophen-2-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-19-14-7-3-2-6-12(14)13(16(19)17)10-18-21-15(20)9-11-5-4-8-22-11/h2-8,10H,9H2,1H3/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRLRCCCELVPFO-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1Cl)C=NOC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=C1Cl)/C=N/OC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 2-(thiophen-2-yl)acetate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Indole Derivative: The starting material, 2-chloro-1-methyl-1H-indole, is synthesized through a series of reactions involving chlorination and methylation.

    Condensation Reaction: The indole derivative is then subjected to a condensation reaction with thiophene-2-carboxaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 2-(thiophen-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 2-(thiophen-2-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural features suggest it could interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 2-(thiophen-2-yl)acetate involves its interaction with molecular targets, such as enzymes or receptors. The indole and thiophene rings may facilitate binding to these targets, while the chloro substituent can influence the compound’s reactivity and stability. The exact pathways and molecular interactions depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues include indole derivatives with variations in substituents and functional groups. Key examples are:

Compound Name Molecular Formula Substituents on Indole Functional Groups Molecular Weight (g/mol) Theoretical logP<sup>*</sup>
Target Compound C₁₇H₁₄ClN₂O₂S 2-chloro, 1-methyl Methylideneamino, thiophene acetate 353.82 ~3.5
2-(6-Methyl-1H-indol-3-yl)acetic acid C₁₁H₁₁NO₂ 6-methyl Acetic acid 189.21 ~2.1
(3-Methylphenyl)methyl indole derivative C₂₈H₂₄ClNO₅ 5-methoxy, 2-methyl, 1-(4-chlorobenzoyl) Benzoyl, 3-methylphenyl acetate 490.95 ~5.0

<sup>*</sup>logP values estimated using fragment-based methods.

  • Solubility and Bioavailability: The acetic acid moiety in 2-(6-methyl-1H-indol-3-yl)acetic acid likely improves aqueous solubility (lower logP) compared to the esterified derivatives, which are more lipophilic .

Methodological Considerations in Comparison

  • Similarity Assessment : Molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto/Dice coefficients are standard tools for quantifying structural similarity. The target compound’s unique thiophene and chloro groups may reduce similarity scores compared to simpler indole-acetic acid derivatives .
  • Crystallographic Validation : Tools like SHELXL and ORTEP-3 enable precise structural validation, critical for confirming stereochemistry and substituent positioning in analogues .

Biological Activity

(E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 2-(thiophen-2-yl)acetate is a synthetic compound that combines an indole moiety with a thiophene ring and an acetate group. This unique structural arrangement suggests potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. The indole structure is prevalent in numerous natural products and pharmaceuticals, often contributing to significant biological functions.

Chemical Structure

The compound can be represented by the following molecular formula:

C15H17ClN2O2\text{C}_{15}\text{H}_{17}\text{ClN}_2\text{O}_2

This formula indicates the presence of chlorine, nitrogen, and oxygen atoms that may interact with various biological targets.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific cellular pathways. The indole moiety is known for its role in modulating enzyme activity and receptor binding, while the thiophene component may enhance the compound's lipophilicity and cellular uptake.

Biological Activity Spectrum

Using computational tools like PASS (Prediction of Activity Spectra for Substances), researchers have predicted a broad spectrum of biological activities for this compound. The predicted activities include:

  • Anticancer : Potential inhibition of tumor growth through modulation of signaling pathways.
  • Anti-inflammatory : Possible reduction of inflammatory markers and mediators.

Table 1: Predicted Biological Activities

Activity Type Predicted Effect
AnticancerInhibition of cell proliferation
Anti-inflammatoryDecrease in cytokine production

Case Studies and Research Findings

Recent studies have evaluated the biological effects of similar indole derivatives, shedding light on the potential efficacy of this compound.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with established drugs was conducted:

Compound Type Known Activity IC50 Value (µM)
IndomethacinIndoleAnti-inflammatory0.5
CarboplatinPlatinum ComplexAnticancer5
(E)-[(2-chloro...amino]acetateIndole-ThiophenePotential anticancer/anti-inflammatoryTBD

Q & A

Basic: What are the standard synthetic routes for this compound, and what reaction conditions are critical for achieving high yields?

Methodological Answer:
The synthesis typically involves a condensation reaction between a substituted indole aldehyde (e.g., 2-chloro-1-methyl-1H-indole-3-carbaldehyde) and a thiophene-containing hydrazide or amine. Key steps include:

  • Reaction Setup : Refluxing the aldehyde precursor with 2-(thiophen-2-yl)acetohydrazide in acetic acid, catalyzed by sodium acetate, to form the Schiff base linkage (E-configuration) .
  • Critical Conditions :
    • Catalyst : Sodium acetate (2.0 equiv) ensures proper proton exchange and imine formation .
    • Solvent : Acetic acid acts as both solvent and catalyst, with reflux temperatures (100–120°C) for 3–5 hours to drive the reaction .
    • Purification : Recrystallization from DMF/acetic acid mixtures removes unreacted starting materials .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1H^1 \text{H} and 13C^{13} \text{C} NMR confirm the E-configuration of the imine bond and substituent positions (e.g., chloro, methyl, thiophene groups) .
    • IR : Stretching frequencies (~1600–1650 cm1^{-1}) verify the C=N bond .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry and bond lengths. For example, analogous indole-thiophene structures show planar geometries with mean C–C bond deviations <0.003 Å .

Basic: How does the thiophene-2-yl acetate moiety influence the compound’s stability and reactivity?

Methodological Answer:

  • Stability : The thiophene ring enhances electron delocalization, improving thermal stability. However, the acetate ester is prone to hydrolysis under acidic/basic conditions, requiring anhydrous storage .
  • Reactivity : The thiophene sulfur participates in π-stacking interactions, which may influence solubility and crystallinity. The acetate group allows derivatization (e.g., saponification to carboxylic acids) for further functionalization .

Advanced: How can researchers optimize the condensation reaction to minimize byproducts?

Methodological Answer:

  • Byproduct Mitigation :
    • Stoichiometry : Use a 10% excess of the aldehyde (1.1 equiv) to ensure complete consumption of the hydrazide .
    • Catalyst Screening : Replace sodium acetate with piperidine in glacial acetic acid to enhance imine formation efficiency, as demonstrated in thiazolidinone syntheses .
    • Temperature Control : Maintain reflux temperatures >100°C to suppress side reactions like retro-aldol decomposition .

Advanced: What computational approaches predict bioactive conformations and molecular targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors, leveraging the indole-thiophene scaffold’s planarity for π-π stacking .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity .

Advanced: How should researchers address stability contradictions in different solvents?

Methodological Answer:

  • Systematic Testing :
    • Solvent Screening : Compare degradation rates in polar aprotic (DMF) vs. protic (ethanol) solvents using HPLC .
    • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor via TLC or NMR to identify degradation pathways .

Advanced: What strategies resolve discrepancies in biological activity data across assays?

Methodological Answer:

  • Assay Standardization :
    • Positive Controls : Use reference compounds (e.g., indomethacin for anti-inflammatory assays) to calibrate activity thresholds .
    • Dose-Response Curves : Perform IC50_{50} determinations in triplicate across multiple cell lines (e.g., HeLa, MCF-7) to account for cell-type variability .

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